molecular formula C21H20N6O3S B11254012 N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11254012
M. Wt: 436.5 g/mol
InChI Key: NOTDPZBNLYWESU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolo-triazine core, a methoxyphenyl group, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Attachment of the Methoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions, where the methoxyphenyl group is introduced to the triazolo-triazine core.

    Introduction of the Dimethylphenyl Group: This step involves the acylation of the intermediate compound with 2,6-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolo-triazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolo-triazine derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-{[6-(4-chlorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
  • N-(2,6-dimethylphenyl)-2-{[6-(4-methylphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Uniqueness

The presence of the methoxyphenyl group in N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide distinguishes it from similar compounds. This group can influence the compound’s electronic properties and reactivity, potentially enhancing its bioactivity and making it a more potent candidate for various applications.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O3S/c1-12-5-4-6-13(2)17(12)22-16(28)11-31-21-25-24-20-23-19(29)18(26-27(20)21)14-7-9-15(30-3)10-8-14/h4-10H,11H2,1-3H3,(H,22,28)(H,23,24,29)

InChI Key

NOTDPZBNLYWESU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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